Cas no 899732-72-0 (N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide)

N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide is a benzothiazole-derived organic compound featuring a benzamide core with an ethylsulfanyl substituent. Its molecular structure combines a benzothiazole moiety, known for its heterocyclic stability, with a thioether-linked aromatic ring, enhancing its potential for diverse chemical interactions. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which may facilitate applications in drug development or functional material synthesis. The ethylsulfanyl group offers tunable electronic properties, while the benzothiazole scaffold provides a rigid framework for further derivatization. Its well-defined synthesis route ensures reproducibility for research and industrial applications.
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide structure
899732-72-0 structure
Product name:N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
CAS No:899732-72-0
MF:C16H14N2OS2
MW:314.425160884857
CID:5486221

N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-6-yl)-4-ethylsulfanylbenzamide
    • N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
    • Inchi: 1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19)
    • InChI Key: UYUVNOPXHUKMGE-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2SC=NC2=CC=1)(=O)C1=CC=C(SCC)C=C1

N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2806-0133-5mg
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2806-0133-50mg
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2806-0133-4mg
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2806-0133-20mg
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2806-0133-5μmol
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2806-0133-75mg
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2806-0133-2μmol
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2806-0133-20μmol
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2806-0133-1mg
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2806-0133-10mg
N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide
899732-72-0 90%+
10mg
$79.0 2023-05-16

Additional information on N-(1,3-benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide

N-(1,3-Benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide: A Comprehensive Overview

N-(1,3-Benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide (CAS No. 899732-72-0) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential therapeutic applications and biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to N-(1,3-Benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide.

Chemical Structure and Properties

N-(1,3-Benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide is a small molecule with a molecular formula of C15H14N2O2S and a molecular weight of 286.35 g/mol. The compound features a benzothiazole moiety linked to a sulfanyl-substituted benzamide group. The benzothiazole ring is known for its electron-withdrawing properties, which can influence the compound's reactivity and biological activity. The ethylsulfanyl group adds further complexity to the molecule, contributing to its unique chemical behavior.

The physical properties of N-(1,3-Benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide include a melting point of approximately 150°C and good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for various experimental conditions in both in vitro and in vivo studies.

Synthesis Methods

The synthesis of N-(1,3-Benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide has been reported using several methodologies. One common approach involves the reaction of 4-(ethylsulfanyl)benzoic acid with 6-amino-benzothiazole in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). This method yields high purity and yield of the target compound.

Another synthetic route involves the reaction of 4-(ethylsulfanyl)benzoyl chloride with 6-amino-benzothiazole in an appropriate solvent such as dichloromethane (DCM). This method is also efficient and provides a straightforward pathway to the desired product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted synthesis or catalyst-free conditions.

Biological Activities

N-(1,3-Benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide has been extensively studied for its potential biological activities. One of the most notable applications is its use as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to inhibit the activity of protein kinases, which are key regulators of cellular processes such as cell growth, differentiation, and apoptosis.

In addition to its enzyme inhibitory properties, N-(1,3-Benzothiazol-6-yl)-4-(ethylsulfanyl)benzamide has demonstrated anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Therapeutic Potential strong> p > < p >Recent clinical trials have explored the therapeutic potential of N - < strong >(1 , 3 - Benzothiazol - 6 - yl ) strong > - 4 - < strong >( ethylsulfanyl ) benzamide strong > in various disease models. Preliminary results from phase I trials have shown promising safety profiles and tolerability in human subjects. Further phase II and III trials are currently underway to evaluate its efficacy in specific indications such as cancer and neurodegenerative disorders. p > < p >In cancer research , N - < strong >(1 , 3 - Benzothiazol - 6 - yl ) strong > - 4 - < strong >( ethylsulfanyl ) benzamide strong > has been investigated for its ability to induce apoptosis in cancer cells while sparing normal cells . Studies have demonstrated that it selectively targets cancer cells by disrupting key signaling pathways involved in cell survival and proliferation . This selective toxicity makes it an attractive candidate for cancer therapy . p > < p >Furthermore , preclinical studies have shown that N - < strong >(1 , 3 - Benzothiazol - 6 - yl ) strong > - 4 - < strong >( ethylsulfanyl ) benzamide strong > exhibits neuroprotective effects by reducing oxidative stress and preventing neuronal cell death . These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . p > < p >< strong >Conclusion strong > p > < p >N - < strong >(1 , 3 - Benzothiazol - 6 - yl ) strong > - 4 - < strong >( ethylsulfanyl ) benzamide strong > ( CAS No . 899732 - 72 - 0 ) is a promising compound with a wide range of biological activities . Its unique chemical structure , coupled with its diverse therapeutic potential , makes it an important molecule for further research and development . Ongoing clinical trials will provide valuable insights into its safety and efficacy , paving the way for potential new treatments in various medical conditions . p > article > response >

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